![molecular formula C13H12F3N3 B1414661 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine CAS No. 1799420-85-1](/img/structure/B1414661.png)

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

Overview

Description

The compound “2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures and are part of living organisms . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

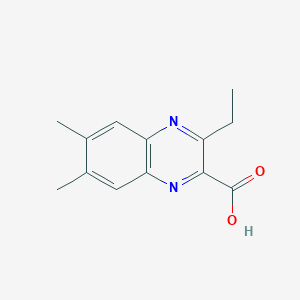

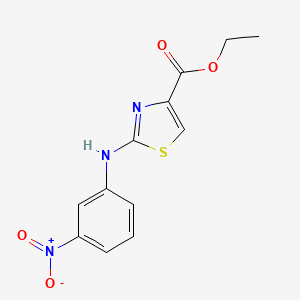

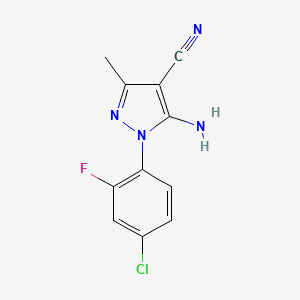

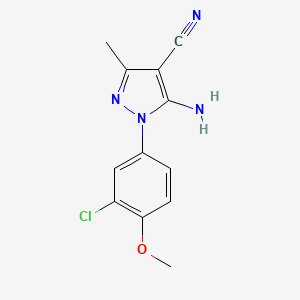

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine”, is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Scientific Research Applications

Antitumor Activities

The pyrimidine-thiones, derivatives of pyrimidine, have been studied for their antitumor activities. These compounds, including those with trifluoromethyl groups, have shown promise in combating various types of cancer cells. For instance, certain derivatives have demonstrated significant activity against human cancer cell lines such as cervical HeLa, breast MCF-7, and colon HT-29 .

Anticancer Drug Development

Pyrimidine derivatives are recognized for their role in cancer treatment due to their structural similarity to nucleotide bases in DNA and RNA. They are key components in several anticancer drugs, and the trifluoromethyl group often enhances the pharmacological properties of these molecules .

Estrogen Receptor Modulation

In pharmacology, certain pyrimidine derivatives have been used to distinguish the activities of different estrogen receptors. For example, they can have varying effects on tumor cell growth, with some enhancing and others suppressing it, depending on the receptor subtype involved .

Organic Synthesis

In chemical synthesis, the trifluoromethyl group is a valuable moiety that can influence the reactivity and stability of compounds. It is used in various synthetic routes, including Suzuki-coupling reactions, to prepare aryl or heteroaryl derivatives with potential pharmacological applications .

Biochemical Research

In biochemistry, pyrimidine and its derivatives play a crucial role due to their presence in nucleotides and nucleic acids. They are involved in a wide range of biochemical processes and are used to study the biological activity of new compounds .

Materials Science

Pyrimidine derivatives with trifluoromethyl groups have applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for use in creating efficient and durable light-emitting materials .

Future Directions

Mechanism of Action

Mode of Action

It is known that pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death.

Biochemical Pathways

The biochemical pathways affected by 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine are likely related to its inhibition of mitochondrial complex I. This inhibition can disrupt the electron transport chain, a crucial component of cellular respiration. The disruption of this pathway can lead to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule could potentially enhance its metabolic stability and bioavailability .

properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c14-13(15,16)10-5-2-1-4-9(10)11-8-19-7-3-6-17-12(19)18-11/h1-2,4-5,8H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYZKJDMRVZBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=CN2C1)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143867 | |

| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |

CAS RN |

1799420-85-1 | |

| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B1414578.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1414580.png)

![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)